-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11759314.png)
[(3-fluorophenyl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group attached to a pyrazolylmethylamine backbone, making it a subject of study in organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a 3-fluorobenzyl halide reacts with a pyrazolylmethylamine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(3-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the fluorophenyl ring, using reagents like nitrating agents or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
(3-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (3-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparaison Avec Des Composés Similaires
(3-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine can be compared with other similar compounds such as:
- (3-chlorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine
- (3-bromophenyl)methyl-1H-pyrazol-3-yl]methyl})amine
These compounds share a similar structural framework but differ in the substituents on the phenyl ring. The presence of different halogens (fluorine, chlorine, bromine) can significantly influence their chemical reactivity and biological activity, making (3-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine unique in its properties and applications.
Propriétés
Formule moléculaire |
C15H20FN3 |
|---|---|
Poids moléculaire |
261.34 g/mol |
Nom IUPAC |
1-(3-fluorophenyl)-N-[[1-(2-methylpropyl)pyrazol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C15H20FN3/c1-12(2)11-19-7-6-15(18-19)10-17-9-13-4-3-5-14(16)8-13/h3-8,12,17H,9-11H2,1-2H3 |
Clé InChI |
AOLHKFMBPOBTBA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C=CC(=N1)CNCC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B11759242.png)
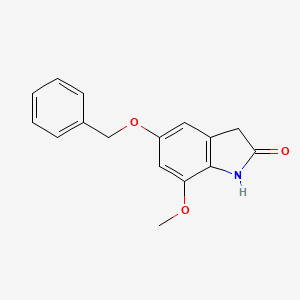
![6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one](/img/structure/B11759252.png)
![1-[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanamine](/img/structure/B11759257.png)
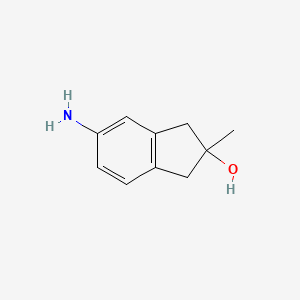
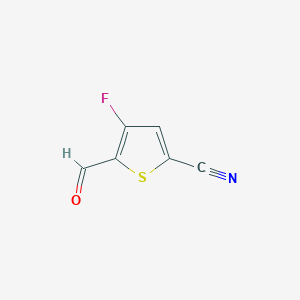

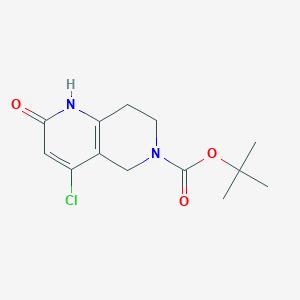
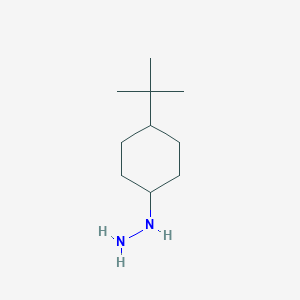
![4,5-Dimethyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11759265.png)
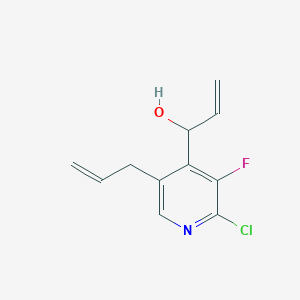
![2-Hydroxy-4-methoxy-3-methylpyrazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B11759271.png)
![6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B11759279.png)
